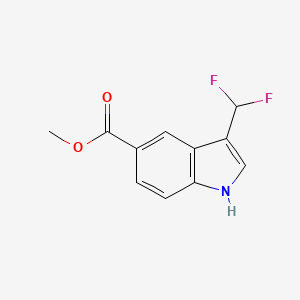

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate

Description

Properties

Molecular Formula |

C11H9F2NO2 |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)-1H-indole-5-carboxylate |

InChI |

InChI=1S/C11H9F2NO2/c1-16-11(15)6-2-3-9-7(4-6)8(5-14-9)10(12)13/h2-5,10,14H,1H3 |

InChI Key |

XCISYVNETBOACT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate typically involves the difluoromethylation of an indole precursor. One common method is the reaction of an indole derivative with a difluoromethylating agent under specific conditions. For example, the difluoromethylation can be achieved using difluoromethyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as palladium or copper can be used to facilitate the difluoromethylation process, making it more efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate is a chemical compound with a unique structure that combines an indole core with a difluoromethyl group. Its molecular formula is C₁₁H₉F₂NO₂, and it has a molecular weight of approximately 225.19 g/mol. The presence of the difluoromethyl group enhances the compound's reactivity and biological properties, making it of significant interest in medicinal chemistry and drug development.

Potential Applications

This compound has potential applications in pharmaceutical development due to its unique structure. Compounds with indole structures are known for their diverse pharmacological properties. The difluoromethyl group allows for chemical transformations, such as nucleophilic substitution reactions, making it suitable for further functionalization.

Ongoing Research

The specific biological activity of this compound is an area of ongoing research, with preliminary findings suggesting it may interact with key biological targets. Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action.

Therapeutic Agents

The compound's distinct properties make it valuable in research aimed at discovering new therapeutic agents. Compounds bearing a group are better hydrogen-bond donors than their methylated analogues . Studies on the effect of fluorine substitution on ADME (absorption, distribution, metabolism, and excretion) properties have informed that compounds tend to display decreased lipophilicity, yet higher permeability compared to analogues .

Structural Comparison

This compound shares structural similarities with other indole-based compounds but stands out due to its unique difluoromethyl substitution. The unique combination of the indole structure and difluoromethyl substitution in this compound provides distinctive reactivity and biological properties that differentiate it from similar compounds.

Comparable Compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-acetyl-1H-indole-5-carboxylate | Indole core with an acetyl group | Lacks fluorine substitution |

| Methyl 3-hydroxymethyl-1H-indole-5-carboxylate | Indole core with a hydroxymethyl group | Hydroxymethyl group may alter solubility properties |

| Methyl 3-(trifluoromethyl)-1H-indole-5-carboxylate | Indole core with a trifluoromethyl group | Increased electronegativity compared to difluoromethyl |

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of methyl 3-(difluoromethyl)-1H-indole-5-carboxylate, emphasizing substituent effects on physical properties, synthesis, and bioactivity:

Structural and Functional Differences

- Substituent Effects on Reactivity: Halogens (F/Cl): Fluorine and chlorine substituents (e.g., in –3) increase electronegativity, enhancing metabolic stability and binding affinity . For example, 5-fluoroindole derivatives () show improved bioavailability due to reduced amine basicity. Bulkier Groups (e.g., phenylselanyl, tert-butyldimethylsilyl): These groups () introduce steric hindrance, affecting reaction kinetics and regioselectivity in synthetic pathways. Polar Groups (e.g., amino, carbamimidoyl): Enhance solubility and hydrogen-bonding capacity, critical for target engagement ().

Biological Activity

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate (MDI) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

MDI is characterized by the presence of a difluoromethyl group attached to the indole ring, which significantly influences its reactivity and biological interactions. The molecular formula for MDI is , and it has a molecular weight of 236.18 g/mol. The difluoromethyl group enhances the compound's lipophilicity and alters its metabolic pathways, potentially affecting its pharmacokinetics.

The biological activity of MDI is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole moiety allows for π-π stacking interactions with aromatic amino acids in protein active sites, while the difluoromethyl group may enhance binding affinity through hydrophobic interactions. This mechanism can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

1. Anticancer Activity

MDI has been investigated for its potential anticancer properties. Studies have shown that compounds containing difluoromethyl groups can inhibit cancer cell proliferation by interfering with metabolic pathways involved in cell growth.

- Case Study: In vitro studies demonstrated that MDI exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency in inhibiting cell viability.

2. Enzyme Inhibition

MDI's structural similarity to natural indoles allows it to act as an inhibitor for various enzymes:

- Cyclooxygenase (COX) Inhibition: MDI has been shown to inhibit COX enzymes, which are crucial in inflammatory processes. This inhibition may contribute to its anti-inflammatory effects.

- MAO-B Inhibition: Research indicates that MDI can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This suggests potential applications in neuroprotection.

3. Antimicrobial Activity

Preliminary studies have indicated that MDI possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Stability and Metabolism

One critical aspect of MDI's biological activity is its stability under physiological conditions. Research indicates that compounds with difluoromethyl groups can undergo defluorination, leading to the formation of metabolites that may exhibit different biological profiles.

- Stability Studies: In aqueous solutions at physiological pH, MDI showed approximately 60% decomposition over one week, raising concerns about its stability for therapeutic use .

Comparative Analysis with Similar Compounds

To contextualize MDI's biological activity, a comparison with structurally similar compounds was conducted:

| Compound Name | IC50 (µM) | MAO-B Inhibition | COX Inhibition |

|---|---|---|---|

| This compound | 10 - 30 | Yes | Yes |

| Methyl 3-(fluoromethyl)-1H-indole-5-carboxylate | 15 - 35 | No | Yes |

| Indole-3-carboxylic acid | 20 - 50 | Yes | No |

Q & A

Q. What are the common synthetic routes for Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate?

The compound is typically synthesized via cyclization or substitution reactions. For example, indole carboxylate precursors (e.g., methyl indole-5-carboxylate) can undergo electrophilic substitution at the 3-position using difluoromethylating agents like difluorocarbene sources or halogen-exchange protocols. Reaction conditions often involve refluxing in toluene or acetic acid with catalysts such as pyridinium triflate (0.1 equiv) to enhance regioselectivity . Post-synthesis, purification via column chromatography (hexanes/CH₂Cl₂ gradients) or recrystallization (DMF/acetic acid mixtures) is critical to isolate high-purity product .

Q. How is the compound characterized using spectroscopic methods?

- NMR : and NMR are essential to confirm the difluoromethyl group’s presence (characteristic splitting patterns due to - coupling). For example, the difluoromethyl protons typically appear as a triplet of quartets (J ~ 50-60 Hz for and ) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + H]+ or [M + Na]+ ions) with precision ≤2 ppm .

- IR : Bands at ~1136 cm (C-F stretching) and ~1261 cm (ester C-O) confirm functional groups .

Q. What are the key challenges in crystallizing this compound?

Crystallization may be hindered by the compound’s conformational flexibility or fluorine’s electron-withdrawing effects, which reduce crystal lattice stability. Using SHELXL for refinement and optimizing solvent systems (e.g., slow evaporation in DMF/water) can improve crystal quality. Twinning, common in fluorinated compounds, requires careful data collection and refinement with programs like SHELXT .

Advanced Research Questions

Q. How can the introduction of the difluoromethyl group be optimized for higher yields?

Strategies include:

- Fluorinating agents : Use of reagents like Selectfluor® or BrCFCOEt under controlled pH to minimize side reactions.

- Protecting groups : Temporary protection of the indole nitrogen (e.g., Boc or SEM groups) to direct electrophilic substitution to the 3-position .

- Catalysis : Lewis acids (e.g., BF·OEt) to stabilize transition states during difluoromethylation .

Q. How do stereoelectronic effects of the difluoromethyl group influence bioactivity?

The CFH group enhances metabolic stability by resisting oxidative degradation. Its strong inductive (-I) effect reduces basicity of adjacent amines (if present), improving membrane permeability. Additionally, fluorine’s van der Waals radius (1.47 Å) allows optimal hydrophobic interactions with protein pockets, as seen in kinase inhibitors .

Q. How can discrepancies in spectral or physical data (e.g., melting points) be resolved?

- Purity checks : Re-analyzation via HPLC or TLC to rule out impurities.

- Polymorphism : Differential Scanning Calorimetry (DSC) to identify polymorphic forms affecting melting points.

- Synthetic conditions : Variations in reaction time, temperature, or workup procedures (e.g., drying under vacuum vs. ambient conditions) can alter crystallinity .

Q. What computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.